molecular formula C16H11N3O5 B11121261 N'-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide

N'-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide

Cat. No.: B11121261
M. Wt: 325.27 g/mol
InChI Key: AWSZRBKWUUNTEO-LICLKQGHSA-N
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Description

N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide is a compound belonging to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a nitrophenyl group, which is a benzene ring substituted with a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with 5-(3-nitrophenyl)furan-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell growth and proliferation. Additionally, the nitrophenyl group can generate reactive oxygen species (ROS), causing oxidative stress and cell damage .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(2-Nitrophenyl)furan-2-YL]methylidene]nicotinohydrazide
  • N’-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide
  • N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

Uniqueness

N’-[(E)-[5-(3-Nitrophenyl)furan-2-YL]methylidene]furan-2-carbohydrazide is unique due to its specific substitution pattern on the furan ring and the presence of the nitrophenyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C16H11N3O5/c20-16(15-5-2-8-23-15)18-17-10-13-6-7-14(24-13)11-3-1-4-12(9-11)19(21)22/h1-10H,(H,18,20)/b17-10+

InChI Key

AWSZRBKWUUNTEO-LICLKQGHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC=CO3

Origin of Product

United States

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